Capecitabine Capecitabine Capecitabine is a fluoropyrimidine carbamate belonging to the class of antineoplastic agents called antimetabolites. As a prodrug, capecitabine is selectively activated by tumor cells to its cytotoxic moiety, 5-fluorouracil (5-FU); subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate for incorporation into the RNA strand. (NCI04)
Capecitabine is a pyrimidine analogue used as an antineoplastic agent to treat metastatic and advanced forms of breast and colon cancer, often in combination with other agents. Capecitabine is associated with a low rate of transient serum aminotransferase elevations during therapy but has been only rarely implicated in cases of clinically apparent acute liver injury.
Capecitabine, also known as xeloda or ro 09-1978/000, belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These are nucleosides in which the oxygen atom at the 5'position of the ribose moiety has been replaced by another atom. The nucleobases here are limited to purine, pyrimidine, and pyridine derivatives. Capecitabine is a drug which is used for the treatment of patients with metastatic breast cancer resistant to both paclitaxel and an anthracycline-containing chemotherapy regimen. may also be used in combination with docetaxel for the treatment of metastatic breast cancer in patients who have failed to respond to, or recurred or relasped during or following anthracycline-containing chemotherapy. capecitabine is used alone as an adjuvant therapy following the complete resection of primary tumor in patients with stage iii colon cancer when monotherapy with fluroprymidine is preferred. the use or capecitabine in combination regimens for advanced gastric cancer is currently being investigated. Capecitabine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Capecitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, capecitabine is primarily located in the cytoplasm and membrane (predicted from logP). Capecitabine can be converted into 5'-deoxy-5-fluorouridine and meprobamate; which is mediated by the enzymes liver carboxylesterase 1 and cytidine deaminase. In humans, capecitabine is involved in the capecitabine action pathway and the capecitabine metabolism pathway. Capecitabine is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 154361-50-9
VCID: VC0522592
InChI: InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
SMILES: CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Molecular Formula: C15H22FN3O6
Molecular Weight: 359.35 g/mol

Capecitabine

CAS No.: 154361-50-9

Inhibitors

VCID: VC0522592

Molecular Formula: C15H22FN3O6

Molecular Weight: 359.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Capecitabine - 154361-50-9

CAS No. 154361-50-9
Product Name Capecitabine
Molecular Formula C15H22FN3O6
Molecular Weight 359.35 g/mol
IUPAC Name pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Standard InChI InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
Standard InChIKey GAGWJHPBXLXJQN-UORFTKCHSA-N
Isomeric SMILES CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O
Impurities 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine; 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine; 5'-deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine; [1-[5-deoxy-3-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-2-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-3-O-(5-deoxy-alpha-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
SMILES CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Canonical SMILES CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Appearance Solid powder
Colorform White to off-white crystalline powder
Crystals from ethyl acetate
Melting Point 110-121 °C
110-121°C
Physical Description Solid
Description Capecitabine is a fluoropyrimidine carbamate belonging to the class of antineoplastic agents called antimetabolites. As a prodrug, capecitabine is selectively activated by tumor cells to its cytotoxic moiety, 5-fluorouracil (5-FU); subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate for incorporation into the RNA strand. (NCI04)
Capecitabine is a pyrimidine analogue used as an antineoplastic agent to treat metastatic and advanced forms of breast and colon cancer, often in combination with other agents. Capecitabine is associated with a low rate of transient serum aminotransferase elevations during therapy but has been only rarely implicated in cases of clinically apparent acute liver injury.
Capecitabine, also known as xeloda or ro 09-1978/000, belongs to the class of organic compounds known as 5'-deoxyribonucleosides. These are nucleosides in which the oxygen atom at the 5'position of the ribose moiety has been replaced by another atom. The nucleobases here are limited to purine, pyrimidine, and pyridine derivatives. Capecitabine is a drug which is used for the treatment of patients with metastatic breast cancer resistant to both paclitaxel and an anthracycline-containing chemotherapy regimen. may also be used in combination with docetaxel for the treatment of metastatic breast cancer in patients who have failed to respond to, or recurred or relasped during or following anthracycline-containing chemotherapy. capecitabine is used alone as an adjuvant therapy following the complete resection of primary tumor in patients with stage iii colon cancer when monotherapy with fluroprymidine is preferred. the use or capecitabine in combination regimens for advanced gastric cancer is currently being investigated. Capecitabine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Capecitabine has been detected in multiple biofluids, such as urine and blood. Within the cell, capecitabine is primarily located in the cytoplasm and membrane (predicted from logP). Capecitabine can be converted into 5'-deoxy-5-fluorouridine and meprobamate; which is mediated by the enzymes liver carboxylesterase 1 and cytidine deaminase. In humans, capecitabine is involved in the capecitabine action pathway and the capecitabine metabolism pathway. Capecitabine is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Capecitabine tablets reportedly are stable for at least 9 months when stored in tightly closed containers at room temperature.
Solubility 26 mg/mL
In water, 26 mg/mL at 20 °C
2.48e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Ro 091978000; Ro-091978000; Ro091978000; Capecitabine; Abbreviation: CAPE. US brand name: Xeloda.
Vapor Pressure 1.12X10-12 mm Hg at 25 °C (est)
Reference 1: Stanciu M, Aubut N, Gagné E, Thibeault MM. Capecitabine-induced inflammation of actinic keratosis: case report and literature review. J Cutan Med Surg. 2012 Sep-Oct;16(5):298-9. Review. PubMed PMID: 22971302.
2: Fernández-Martos C, Nogué M, Cejas P, Moreno-García V, Machancoses AH, Feliu J. The role of capecitabine in locally advanced rectal cancer treatment: an update. Drugs. 2012 May 28;72(8):1057-73. doi: 10.2165/11633870-000000000-00000. Review. PubMed PMID: 22621694.
3: O'Shaughnessy JA, Kaufmann M, Siedentopf F, Dalivoust P, Debled M, Robert NJ, Harbeck N. Capecitabine monotherapy: review of studies in first-line HER-2-negative metastatic breast cancer. Oncologist. 2012;17(4):476-84. doi: 10.1634/theoncologist.2011-0281. Epub 2012 Mar 14. Review. PubMed PMID: 22418569; PubMed Central PMCID: PMC3336834.
4: Miles D, Zielinski C, Martin M, Vrdoljak E, Robert N. Combining capecitabine and bevacizumab in metastatic breast cancer: a comprehensive review. Eur J Cancer. 2012 Mar;48(4):482-91. doi: 10.1016/j.ejca.2011.12.007. Epub 2012 Jan 16. Review. PubMed PMID: 22257791.
5: Lau PC, Zheng SF, Ng WT, Yu SC. Inoperable pancreatic adenocarcinoma rendered complete remission by high-intensity focused ultrasound concurrent with gemcitabine-capecitabine chemotherapy: case report and topic review. J Dig Dis. 2012 Jan;13(1):60-4. doi: 10.1111/j.1751-2980.2011.00546.x. Review. PubMed PMID: 22188918.
6: Tunio MA, Hashmi A, Shoaib M. Capecitabine induced cardiotoxicity: a case report and review of literature. Pak J Pharm Sci. 2012 Jan;25(1):277-81. Review. PubMed PMID: 22186341.
7: Hoesly FJ, Baker SG, Gunawardane ND, Cotliar JA. Capecitabine-induced hand-foot syndrome complicated by pseudomonal superinfection resulting in bacterial sepsis and death: case report and review of the literature. Arch Dermatol. 2011 Dec;147(12):1418-23. doi: 10.1001/archdermatol.2011.320. Review. PubMed PMID: 22184763.
8: Bang YJ. Capecitabine in gastric cancer. Expert Rev Anticancer Ther. 2011 Dec;11(12):1791-806. doi: 10.1586/era.11.172. Review. PubMed PMID: 22117147.
9: Croom KF, Dhillon S. Bevacizumab: a review of its use in combination with paclitaxel or capecitabine as first-line therapy for HER2-negative metastatic breast cancer. Drugs. 2011 Nov 12;71(16):2213-29. doi: 10.2165/11207720-000000000-00000. Review. PubMed PMID: 22035518.
10: Kounis NG, Tsigkas GG, Almpanis G, Mazarakis A. Kounis syndrome is likely culprit of coronary vasospasm induced by capecitabine. J Oncol Pharm Pract. 2012 Jun;18(2):316-8. doi: 10.1177/1078155211423118. Epub 2011 Oct 21. Review. PubMed PMID: 22020660.
11: Ma Y, Tang L, Wang HX, Xu YC, Ma Y, Zhang FC. Capecitabine for the treatment for advanced gastric cancer: efficacy, safety and ethnicity. J Clin Pharm Ther. 2012 Jun;37(3):266-75. doi: 10.1111/j.1365-2710.2011.01289.x. Epub 2011 Sep 26. Review. PubMed PMID: 21950464.
12: Chan AK, Choo BA, Glaholm J. Pulmonary toxicity with oxaliplatin and capecitabine/5-Fluorouracil chemotherapy: a case report and review of the literature. Onkologie. 2011;34(8-9):443-6. doi: 10.1159/000331133. Epub 2011 Aug 19. Review. PubMed PMID: 21934344.
13: Leonard R, Hennessy BT, Blum JL, O'Shaughnessy J. Dose-adjusting capecitabine minimizes adverse effects while maintaining efficacy: a retrospective review of capecitabine for metastatic breast cancer. Clin Breast Cancer. 2011 Dec;11(6):349-56. doi: 10.1016/j.clbc.2011.06.005. Review. PubMed PMID: 21856245.
14: Yoh T, Yamamichi K, Oishi M, Iwaki R, Motohiro T. [A case of effective neoadjuvant chemoradiotherapy with capecitabine for locally advanced sigmoid colon cancer]. Gan To Kagaku Ryoho. 2011 Jun;38(6):1021-4. Review. Japanese. PubMed PMID: 21677500.
15: Petrelli F, Cabiddu M, Barni S. 5-Fluorouracil or capecitabine in the treatment of advanced colorectal cancer: a pooled-analysis of randomized trials. Med Oncol. 2012 Jun;29(2):1020-9. doi: 10.1007/s12032-011-9958-0. Epub 2011 Apr 24. Review. PubMed PMID: 21516482.
16: Cosar-Alas R, Alas A, Ozen A, Denizli B, Saynak M, Uzunoglu S, Aydogdu N, Karagol H, Uzal C, Kocak Z. Capecitabine-related intracranial hypotension syndrome mimicking dural metastasis in a breast cancer patient: case report and review of the literature. J Cancer Res Ther. 2010 Oct-Dec;6(4):557-9. doi: 10.4103/0973-1482.77070. Review. PubMed PMID: 21358101.
17: Li M, Jiang M, Yan X, Wang F, Luo F. Metastatic pancreatic cancer response to treatment with cetuximab and gemcitabine plus capecitabine: a case report and review of the literature. Tumori. 2010 Sep-Oct;96(5):764-7. Review. PubMed PMID: 21302625.
18: Zhang SZ. [Advances in research on capecitabine as adjuvant treatment for colon cancer after radical resection]. Zhonghua Zhong Liu Za Zhi. 2010 Nov;32(11):801-3. Review. Chinese. PubMed PMID: 21223682.
19: Saif MW. Capecitabine and hand-foot syndrome. Expert Opin Drug Saf. 2011 Mar;10(2):159-69. doi: 10.1517/14740338.2011.546342. Epub 2010 Dec 22. Review. PubMed PMID: 21174613.
20: Silvestris N, Maiello E, De Vita F, Cinieri S, Santini D, Russo A, Tommasi S, Azzariti A, Numico G, Pisconti S, Petriella D, Lorusso V, Millaku A, Colucci G. Update on capecitabine alone and in combination regimens in colorectal cancer patients. Cancer Treat Rev. 2010 Nov;36 Suppl 3:S46-55. doi: 10.1016/S0305-7372(10)70020-7. Review. PubMed PMID: 21129610.
PubChem Compound 60953
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator